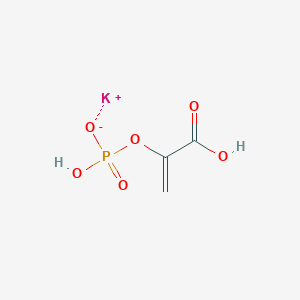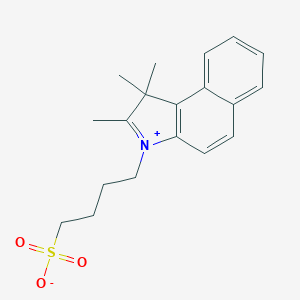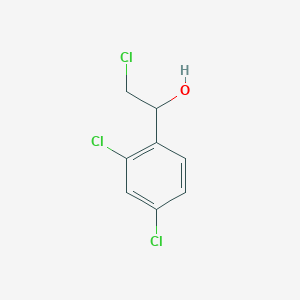
2-Chloro-1-(2,4-dichlorophenyl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol involves enzymatic processes and chemical reductions. One study detailed the enzymatic process for preparing this compound as a chiral intermediate for Ticagrelor, demonstrating the efficacy of ketoreductase in transforming the ketone precursor into the chiral alcohol with high enantiomeric excess (ee) and yield, showcasing the advantages of biocatalysis in green chemistry (Xiang Guo et al., 2017). Another significant method reported the use of recombinant Escherichia coli expressing a ketoreductase mutant for the biotransformation of the ketone precursor to 2-Chloro-1-(2,4-dichlorophenyl)ethanol with high product ee, illustrating the potential of microbial catalysis for chiral synthesis (Tengyun Wei et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(2,4-dichlorophenyl)ethanol has been elucidated through various spectroscopic techniques. Studies have confirmed the structure through 1H NMR and MS, providing insights into its molecular geometry and the spatial arrangement of its atoms (Yang Lirong, 2007).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Antifungal Agents :
- (Miao et al., 2019) described a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol with high stereoselectivity. This process is significant for producing a chiral intermediate of the antifungal agent Miconazole.
- (Wei et al., 2019) reported the biopreparation of (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol for luliconazole synthesis, an antifungal medication.
Synthesis of Beta-Adrenoceptor Agonists :
- (Ni et al., 2012) explored the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, crucial for beta-adrenoceptor agonists. They utilized Candida ontarioensis for asymmetric reduction of the substrate.
Production of Ticagrelor Intermediate :
- (Guo et al., 2017) conducted a study for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an important intermediate for Ticagrelor, a treatment for acute coronary syndromes.
Resolution of Chiral Isomers :
- (Wang et al., 2007) discussed the kinetic resolution of 2‐Chloro‐1‐(3,4‐dichlorophenyl)ethanol by lipase-catalyzed transesterification.
Antifungal Drug Synthesis :
- (Zhou et al., 2020) detailed the biosynthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol, a chiral intermediate for antifungal drug synthesis, using a mutant short-chain dehydrogenase.
Catalytic Dechlorination and Detoxification :
- (Zhou et al., 2010) investigated the reductive dechlorination of 1-(2-chlorophenyl) ethanol to reduce its toxicity, which is important for environmental safety.
Safety And Hazards
Direcciones Futuras
The broad substrate range and exquisite selectivities of enzymes used in the synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanol repeatedly outperform other ketone reduction chemistries, making biocatalysis the general method of choice for ketone reductions . This suggests that future research may focus on further optimizing these enzymatic processes.
Propiedades
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929580 | |
| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4-dichlorophenyl)ethanol | |
CAS RN |
13692-14-3 | |
| Record name | 2,4-Dichloro-α-(chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13692-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Chloromethyl)-2,4-dichlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(chloromethyl)-2,4-dichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



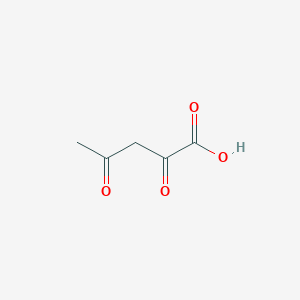
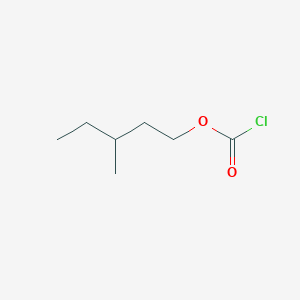
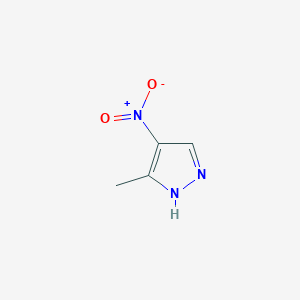
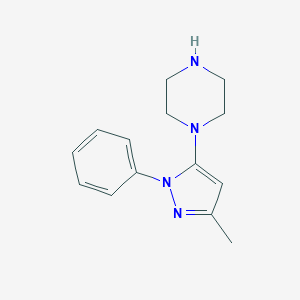
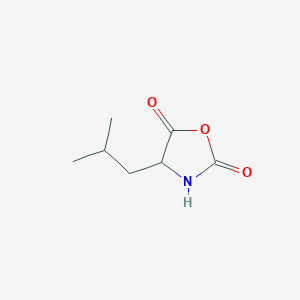
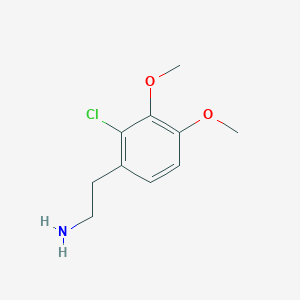
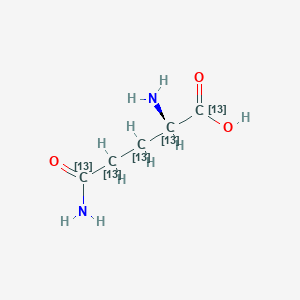
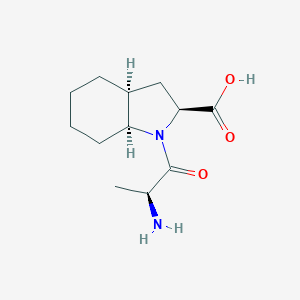
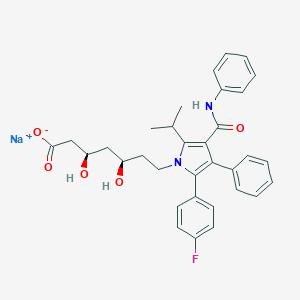
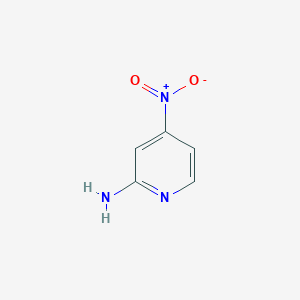
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)
